molecular formula C14H20N2O4 B8553890 Ethyl 6-(((tert-butoxycarbonyl)amino)methyl)picolinate

Ethyl 6-(((tert-butoxycarbonyl)amino)methyl)picolinate

Cat. No.: B8553890
M. Wt: 280.32 g/mol
InChI Key: FRQITOIRVNNQFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(((tert-butoxycarbonyl)amino)methyl)picolinate is a chemical compound with the molecular formula C14H20N2O4 and a molecular weight of 280.3196 . This compound is characterized by the presence of a picolinate group, which is a derivative of picolinic acid, and a tert-butoxycarbonyl (Boc) protected amine group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(((tert-butoxycarbonyl)amino)methyl)picolinate typically involves the reaction of ethyl picolinate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc group. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated purification systems to increase yield and reduce production time .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(((tert-butoxycarbonyl)amino)methyl)picolinate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 6-(((tert-butoxycarbonyl)amino)methyl)picolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 6-(((tert-butoxycarbonyl)amino)methyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amine group can be deprotected under physiological conditions, allowing the free amine to interact with its target. This interaction can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-(((tert-butoxycarbonyl)amino)methyl)picolinate is unique due to its specific combination of a Boc-protected amine and a picolinate ester. This combination allows for selective reactions and interactions, making it a valuable intermediate in organic synthesis and a useful tool in biological research .

Properties

Molecular Formula

C14H20N2O4

Molecular Weight

280.32 g/mol

IUPAC Name

ethyl 6-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyridine-2-carboxylate

InChI

InChI=1S/C14H20N2O4/c1-5-19-12(17)11-8-6-7-10(16-11)9-15-13(18)20-14(2,3)4/h6-8H,5,9H2,1-4H3,(H,15,18)

InChI Key

FRQITOIRVNNQFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC(=N1)CNC(=O)OC(C)(C)C

Origin of Product

United States

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